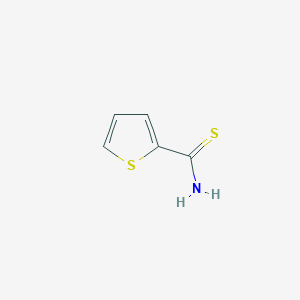

Thiophene-2-carbothioamide

Overview

Description

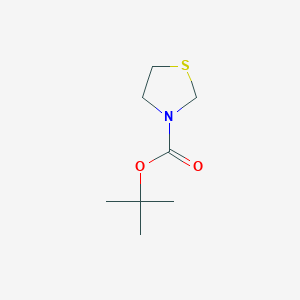

Thiophene-2-carbothioamide is a chemical compound that has been the subject of various studies due to its interesting chemical properties and potential applications in medicinal chemistry. The compound is characterized by the presence of a thiophene ring, which is a five-membered sulfur-containing heterocycle, and a carbothioamide group, which is a functional group containing a thiocarbonyl group adjacent to an amine.

Synthesis Analysis

The synthesis of this compound derivatives has been achieved through different methods. One approach involves the reaction of thiophene and 2,5-dimethylthiophene with isothiocyanates in the presence of aluminum chloride in nitromethane, leading to the formation of N-substituted carbothioamides . Another method includes the ring closure reaction of phenyl-1-(thiophen-2-yl) prop-2-en-1-ones with thiosemicarbazide in an alcoholic basic medium to produce a series of phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides .

Molecular Structure Analysis

The molecular structure of this compound derivatives has been elucidated using various spectroscopic techniques. X-ray diffraction studies have been used to determine the crystal and molecular structures of complexes involving this compound ligands . These studies reveal how the metal atoms are coordinated through the sulfur and azomethine nitrogen atoms of the thiosemicarbazone ligands, with the ligand existing in its thiolate tautomeric form.

Chemical Reactions Analysis

This compound and its derivatives participate in various chemical reactions that are significant in medicinal chemistry. For instance, the amide imidic prototropic tautomerization of thiophene-2-carbohydrazide, a related compound, has been studied using DFT computations and XRD analysis . This tautomerization involves a single proton intramigration, which is a type of chemical reaction that can affect the biological activity of the compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives have been investigated through computational and experimental methods. The electronic parameters, such as frontier molecular orbital energies, excitation energy, absorption, dipole moment, and other quantum parameters, have been computed using DFT methods . Additionally, the thermal behavior of these compounds has been studied using FWO and KAS isoconversional kinetic methods, providing insights into their stability and reactivity .

Scientific Research Applications

Chemosensory Applications

Thiophene-2-carbothioamide has been utilized in the development of chemosensors, particularly for detecting zinc ions and hypochlorite. For instance, a novel thiourea-based chemosensor using this compound demonstrated the capability to detect zinc ion and hypochlorite in aqueous media and in vivo applications like zebrafish (So et al., 2020). Another study employed a hydrazine-carbothioamide-based fluorescent probe, integrating this compound, for the selective detection of Zn2+ in various environments, including water samples (Suh et al., 2022).

Material Science and Molecular Structure Analysis

This compound derivatives have been extensively studied in material science and structural analysis. For example, synthesis, X-ray diffraction, and computational chemistry studies were conducted on certain carbothioamide compounds for potential applications in material science (Uzun, 2022). Additionally, the synthesis and crystal structure of various thiophene derivatives, including carbothioamides, have been reported, which are vital in understanding their potential applications in various fields (Kumara et al., 2017).

Pharmacological and Biological Applications

This compound has shown promise in pharmacological research. For instance, it has been incorporated into the design of novel thiosemicarbazones, showing significant antibacterial and antioxidant activities (Karaküçük-Iyidoğan et al., 2014). Additionally, certain thiophene-based pyrazoline-carbothioamides exhibited antidepressant activity, indicating their potential in psychiatric medication development (Mathew et al., 2014).

Electronic and Optoelectronic Applications

Research on thiophene-based materials, including this compound derivatives, has also extended to electronic and optoelectronic device fabrication. These materials have been explored for their semiconductor and fluorescent properties, useful in developing various electronic devices (Barbarella et al., 2005).

Mechanism of Action

Target of Action

Thiophene-2-carbothioamide is a compound that has been found to have significant antibacterial activity . The primary targets of this compound are pathogenic bacteria, including both Gram-positive bacteria (such as Staphylococcus aureus and Bacillus subtilis) and Gram-negative bacteria (such as Escherichia coli and Pseudomonas aeruginosa) . These bacteria are responsible for a variety of infections and diseases, and the ability of this compound to inhibit their growth makes it a potential candidate for the development of new antibacterial drugs .

Mode of Action

It is known that the compound interacts with its bacterial targets, leading to their inhibition . The compound has been found to have a high binding score with the 2AS1 protein, suggesting that it may interact with this protein to exert its antibacterial effects .

Biochemical Pathways

The compound’s antibacterial activity suggests that it likely interferes with essential biochemical processes in bacteria, such as cell wall synthesis, protein synthesis, or dna replication, leading to bacterial death .

Result of Action

The primary result of the action of this compound is the inhibition of bacterial growth . This is evidenced by its significant antibacterial activity against a variety of pathogenic bacteria . In addition, the compound has been found to exhibit antioxidant properties, suggesting that it may also have potential therapeutic applications in conditions associated with oxidative stress .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s antibacterial activity may be affected by the presence of other substances that can interact with it or its bacterial targets. Additionally, factors such as pH and temperature could potentially influence the compound’s stability and efficacy .

Safety and Hazards

Future Directions

Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which shows interesting applications in the field of medicinal chemistry . They have made an indispensable anchor for medicinal chemists to produce combinatorial libraries and carry out exhaustive efforts in the search of lead molecules .

Biochemical Analysis

Biochemical Properties

Thiophene-2-carbothioamide interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with different proteins during molecular docking studies . The nature of these interactions is complex and often involves binding to amino acid residues of the enzyme .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions at the molecular level. It binds with biomolecules, potentially leading to enzyme inhibition or activation and changes in gene expression

properties

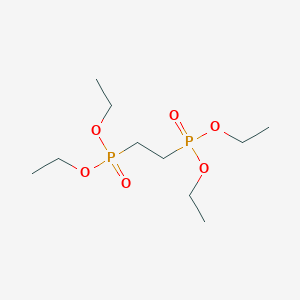

IUPAC Name |

thiophene-2-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NS2/c6-5(7)4-2-1-3-8-4/h1-3H,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDXYHAPUCGQOBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50353210 | |

| Record name | 2-Thiophenecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50353210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

20300-02-1 | |

| Record name | 2-Thiophenecarbothioamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20300-02-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Thiophenecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50353210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | thiophene-2-carbothioamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How do platinum(II) complexes with thiophene-2-carbothioamide derivatives interact with DNA, and what are the downstream effects?

A: The research suggests that these platinum(II) complexes interact with DNA through a partial intercalative binding mode []. This means that the planar aromatic rings of the this compound ligands partially insert themselves between the base pairs of DNA. This interaction is evidenced by several experimental findings, including:

- Increased DNA viscosity: The binding of the complexes increases the hydrodynamic chain length of DNA, indicating an unwinding and lengthening of the DNA helix consistent with intercalation [].

- Fluorescence quenching: The complexes reduce the fluorescence intensity of DNA, suggesting an interaction that alters the electronic environment of the DNA base pairs [].

- Molecular docking studies: Computational simulations demonstrate favorable binding energies for the interaction between the complexes and DNA, supporting the experimental observations [].

Q2: What is the relationship between the structure of this compound derivatives and their activity in platinum(II) complexes?

A: While the provided research does not delve into specific structure-activity relationship (SAR) studies for various this compound derivatives, it does highlight that the synthesized platinum(II) complexes exhibit varying levels of activity []. This suggests that modifications to the this compound structure, such as the introduction of different substituents, could influence the complexes' properties and biological activity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.